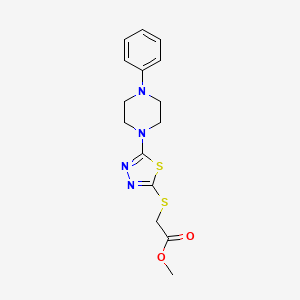

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle that contains three carbon atoms, one sulfur atom, and two nitrogen atoms . It also contains a phenylpiperazine moiety, which is a common structural fragment found in a variety of pharmaceutical agents .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of piperazine with other reagents . For instance, the synthesis of certain piperazine derivatives involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring and a phenylpiperazine moiety. The exact structure would depend on the specific arrangement and bonding of these components .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the thiadiazole ring and the phenylpiperazine moiety. For instance, triazole-pyrimidine hybrids have been shown to have promising neuroprotective and anti-inflammatory properties .Aplicaciones Científicas De Investigación

Synthesis and Properties

The chemistry of 1,3,4-thiadiazole and related compounds like Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate has garnered interest due to their various valuable properties. The synthesis and study of their physical-chemical, biological properties are highly relevant both theoretically and practically. Synthetic studies have optimized methods for obtaining new compounds with confirmed structures through a variety of physical-chemical analysis methods, highlighting their potential in creating new drugs (Hotsulia & Fedotov, 2020).

Chemical Characterization and Biological Potential

Research into the synthesis and characterization of compounds related to this compound has led to the creation of new molecules with potential biological activities. These activities are assessed through molecular modeling and docking, offering insights into their interactions with biological receptors and potential as pharmacological agents (Saeed et al., 2014; Gomha et al., 2014).

Pharmacological Applications

Compounds derived from 1,3,4-thiadiazole, similar to this compound, have shown promise in various pharmacological applications. This includes potential antituberculosis activity and the inhibition of mitochondrial lactate dehydrogenase enzymes, underscoring their therapeutic potential against specific diseases (Foks et al., 2004; Tatsuta et al., 1994).

Antimicrobial and Antifungal Properties

Novel derivatives of 1,3,4-thiadiazole have been investigated for their antimicrobial and antifungal properties. These studies provide a foundation for developing new therapeutics targeting resistant microbial strains, showcasing the versatility of these compounds in addressing global health challenges (Güzeldemirci & Küçükbasmacı, 2010; Shelke et al., 2014).

Direcciones Futuras

The future research directions for this compound could involve further exploration of its potential biological activities, such as its neuroprotective and anti-inflammatory properties . Additionally, more studies could be conducted to better understand its synthesis, chemical reactions, and physical and chemical properties.

Mecanismo De Acción

Target of Action

The compound contains a phenylpiperazine moiety, which is a common structural feature in many psychoactive drugs, suggesting that it might interact with receptors in the central nervous system .

Mode of Action

The thiadiazole group in the compound is a heterocyclic compound that is found in various pharmacologically active compounds. It is known to interact with various enzymes and receptors, but the exact mode of action would depend on the specific targets of this compound .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it targets receptors in the central nervous system, it might have psychoactive effects .

Análisis Bioquímico

Biochemical Properties

It is known that compounds containing a phenylpiperazine moiety have shown promising biological activities . For instance, phenylpiperazine derivatives have been found to exhibit inhibitory properties against enzymes such as α-glycosidase and acetylcholinesterase .

Cellular Effects

Compounds with similar structures have shown neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells .

Molecular Mechanism

Phenylpiperazine derivatives have been found to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter important for learning and memory . The inhibition of this enzyme could potentially enhance cognitive functions .

Propiedades

IUPAC Name |

methyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S2/c1-21-13(20)11-22-15-17-16-14(23-15)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENYRLIKGJZVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2625264.png)

![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625266.png)

![(1H-indol-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625268.png)

![4-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2625271.png)

![4-chloro-N'-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2625272.png)

![2-(4-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2625278.png)

![2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2625279.png)